molecular formula C13H13ClN2O3S B2952366 Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate CAS No. 497083-37-1

Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate

Cat. No.: B2952366
CAS No.: 497083-37-1
M. Wt: 312.77
InChI Key: XTIZXVHFRVDMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl 3,5-dichlorothiazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the increased volume of reactants. Purification steps, such as recrystallization or column chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at the thiazole ring or the phenyl group can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 4-(2-methoxyphenylamino)-3,5-thiazolecarboxylate: This compound lacks the chlorine atom present in Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate, which can affect its reactivity and biological activity.

  • Ethyl 4-(5-chloro-2-hydroxyphenyl)amino)-3,5-thiazolecarboxylate: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical properties and biological activities.

Uniqueness: this compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methoxyanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-3-19-12(17)10-7-20-13(16-10)15-9-6-8(14)4-5-11(9)18-2/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIZXVHFRVDMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.